molecular formula C18H34N2OSn B1591720 2-Ethoxy-5-(tributylstannyl)pyrimidine CAS No. 1025746-10-4

2-Ethoxy-5-(tributylstannyl)pyrimidine

Cat. No. B1591720
CAS RN: 1025746-10-4
M. Wt: 413.2 g/mol
InChI Key: KNCOSDYXPAQHNJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(tributylstannyl)pyrimidine, also known as 2-ETHO-TBP, is an organic compound consisting of a pyrimidine ring with a tributylstannyl group attached to the 2-ethoxy position. It is a highly versatile chemical compound with a wide range of applications in synthetic organic chemistry, including the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted at the 5 position have been prepared and evaluated for their antiviral activity. These compounds, upon further modification, exhibited significant inhibition against retrovirus replication in cell culture. Specifically, derivatives with certain substituents showed pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Organic Synthesis Applications

The inverse electron demand Diels-Alder reactions of certain pyrimidine derivatives have been explored for the preparation of functionalized pyrimidines. This methodology is useful for synthesizing 5,6-disubstituted pyrimidines, which are crucial intermediates for further chemical transformations (Boger & Dang, 1988).

Biological Activity of Heterocycles

2-Ethoxymethylene-3-oxobutanenitrile, a related reagent, has been utilized for synthesizing heterocycles with biological activity. This approach led to the creation of compounds displaying activity against bacteria, fungi, and tumor cells, demonstrating the potential for developing novel therapeutic agents (Černuchová et al., 2005).

Microwave-Mediated Synthesis

Microwave irradiation and solvent-free conditions have been applied to synthesize novel pyrimido[1,2-a]pyrimidines, showing the efficiency of modern synthetic techniques in preparing complex pyrimidine derivatives for various applications (Eynde et al., 2001).

Proton-Coupled Electron Transfer Dynamics

Studies on pyrene-modified pyrimidine nucleosides have provided insights into the reductive electron transport in DNA. These investigations highlight the role of pyrimidines in biological processes and their potential applications in biochemistry and molecular biology (Raytchev et al., 2004).

Antioxidant Properties

Pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties, showing potential for therapeutic applications. These compounds exhibited promising antioxidant activity in various in vitro assays, suggesting their usefulness in combating oxidative stress (Rani et al., 2012).

Mechanism of Action

Mode of Action

Organotin compounds like 2-ethoxy-5-(tributylstannyl)pyrimidine are generally used in stille coupling reactions . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Organotin compounds are known to be involved in various biochemical reactions, including stille coupling . The downstream effects of these reactions can vary widely depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a refrigerator , suggesting that temperature may affect its stability.

properties

IUPAC Name

tributyl-(2-ethoxypyrimidin-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O.3C4H9.Sn/c1-2-9-6-7-4-3-5-8-6;3*1-3-4-2;/h4-5H,2H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCOSDYXPAQHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586037
Record name 2-Ethoxy-5-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1025746-10-4
Record name 2-Ethoxy-5-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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